molecular formula C13H17N3O2S B4567298 N-allyl-2-(2-ethoxybenzoyl)hydrazinecarbothioamide

N-allyl-2-(2-ethoxybenzoyl)hydrazinecarbothioamide

Cat. No.: B4567298
M. Wt: 279.36 g/mol
InChI Key: GAHBXLANEIBKCR-UHFFFAOYSA-N
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Description

N-allyl-2-(2-ethoxybenzoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.10414797 g/mol and the complexity rating of the compound is 323. The solubility of this chemical has been described as 21.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties and DNA Interaction

Research involving mononuclear dioxomolybdenum(VI) complexes with hydrazinecarbothioamide derivatives, including studies by Hussein et al. (2015), has demonstrated promising antitumor properties. These compounds exhibit significant cytotoxicity against human colorectal cancer cell lines, surpassing the efficacy of the reference drug 5-fluorouracil. The studies also highlighted their ability to interact with calf thymus DNA (CT-DNA), suggesting potential applications in chemotherapy and as tools for understanding DNA interactions (Hussein et al., 2015).

Synthesis and Bioimaging Applications

Patil et al. (2018) synthesized a monoterpenoid-based fluorescent chemosensor using a derivative of hydrazinecarbothioamide, demonstrating its application in the selective detection of Zn2+ and Mg2+ ions. This chemosensor was effectively used for bioimaging and intracellular detection, showcasing the compound's potential in biological imaging and ion detection within live cells (Patil et al., 2018).

Corrosion Inhibition

Singh et al. (2021) explored the use of hydroxy phenyl hydrazides, a class related to hydrazinecarbothioamides, as corrosion impeding agents for mild steel in acidic medium. Their research highlights the potential of these compounds in protecting metals from corrosion, indicating a significant application in material science and engineering (Singh et al., 2021).

Antibacterial and Antioxidant Agents

Karaküçük-İyidoğan et al. (2014) synthesized and characterized novel thiosemicarbazones, including those related to hydrazinecarbothioamide, exhibiting considerable antibacterial and antioxidant activities. These compounds showed potent efficacy against Gram-positive pathogens and radical scavenging activity, underlining their potential in developing new antibacterial and antioxidant therapies (Karaküçük-İyidoğan et al., 2014).

Synthesis and Characterization of Novel Compounds

Ghorab and Hamide (1995) investigated the synthesis of sulfur-containing benzothieno pyrimidines, a related chemical class, and their bioactivity. Their work provides a foundation for the synthesis of novel compounds with potential biological interest, highlighting the broad applicability of this chemical framework in synthesizing bioactive molecules (Ghorab & Hamide, 1995).

Properties

IUPAC Name

1-[(2-ethoxybenzoyl)amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-9-14-13(19)16-15-12(17)10-7-5-6-8-11(10)18-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHBXLANEIBKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.